molecular formula C12H16N2O2 B5651179 N-benzyl-4-morpholinecarboxamide

N-benzyl-4-morpholinecarboxamide

Cat. No. B5651179
M. Wt: 220.27 g/mol
InChI Key: ZNBFGKICJUHTRT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to N-benzyl-4-morpholinecarboxamide often involves condensation reactions between specific isocyanates and amines or by interaction with morpholine under certain conditions. For example, compounds synthesized through the condensation of isocyanato groups with morpholino-containing amines exhibit distinct structural features and biological activities, indicating the versatility of these synthetic approaches in generating morpholine derivatives with potential bioactivity (Lu et al., 2017; Donskaya et al., 2004).

Molecular Structure Analysis

The molecular structure of these compounds, including N-benzyl-4-morpholinecarboxamide derivatives, is characterized by X-ray crystallography, revealing their crystalline form and spatial arrangement. The crystal structure information provides insights into the molecular geometry, bonding patterns, and potential interaction sites for biological activity, crucial for understanding the compound's mechanism of action at the molecular level (Lu et al., 2017).

Chemical Reactions and Properties

N-benzyl-4-morpholinecarboxamide and its derivatives participate in various chemical reactions, reflecting their chemical properties such as reactivity towards nucleophiles, electrophiles, and other chemical agents. These properties are essential for further chemical modifications and the synthesis of more complex derivatives with enhanced biological activities (Patharia et al., 2020).

Physical Properties Analysis

The physical properties of N-benzyl-4-morpholinecarboxamide derivatives, including melting points, solubility in different solvents, and crystalline structure, are fundamental for their formulation and application in biological systems. These properties are determined through various analytical techniques, providing information necessary for the compound's handling and storage (Tsopelas, 1999).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and stability of N-benzyl-4-morpholinecarboxamide derivatives, influence their biological activity and interaction with biological targets. Understanding these properties is crucial for optimizing the compound's pharmacological profile and minimizing potential adverse reactions (Kato et al., 1992).

properties

IUPAC Name

N-benzylmorpholine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c15-12(14-6-8-16-9-7-14)13-10-11-4-2-1-3-5-11/h1-5H,6-10H2,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNBFGKICJUHTRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>33 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24782813
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-benzylmorpholine-4-carboxamide

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